(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
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Overview
Description
(1R,4R)-2-Thia-5-azabicyclo[221]heptane 2,2-dioxide hydrochloride is a unique bicyclic compound that features both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an aziridine derivative, followed by oxidation to introduce the sulfone group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-2-Thia-5-azabicyclo[221]heptane 2,2-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicine, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including infections and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various applications, including polymer synthesis and chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. The pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride is unique due to its bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1R,4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLLUNMSIFQAIP-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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